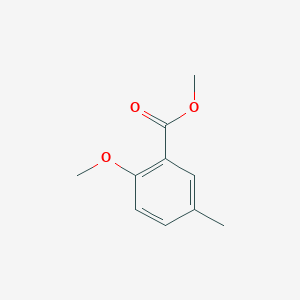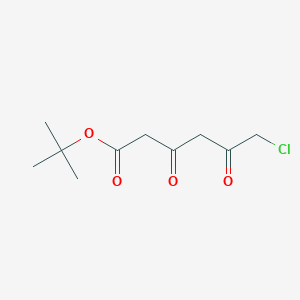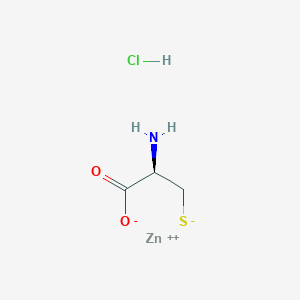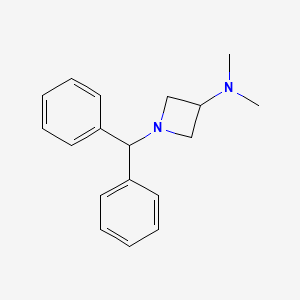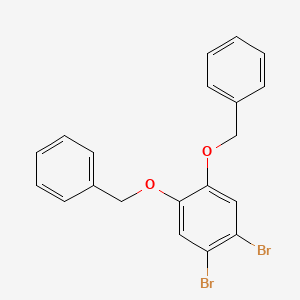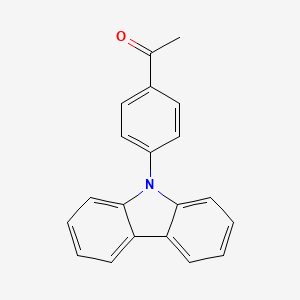
2-(2-t-Butoxyethoxy)ethanol
Overview
Description
2-(2-t-Butoxyethoxy)ethanol: is an organic compound with the molecular formula C8H18O3 . It is a colorless liquid that is often used as a solvent due to its ability to dissolve both polar and non-polar substances. This compound is also known by several other names, including Butoxyethoxyethanol , Butyl diglycol , and Diethylene glycol monobutyl ether .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-t-Butoxyethoxy)ethanol can be synthesized through the ethoxylation reaction of butanol and ethylene oxide in the presence of a catalyst. The reaction can be represented as follows:
C2H4O+C4H9OH→C4H9OC2H4OH
Alternatively, it can be prepared by the etherification of butanol with 2-chloroethanol .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the continuous addition of ethylene oxide to butanol under controlled temperature and pressure conditions. The reaction is catalyzed by an alkaline catalyst such as sodium hydroxide. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(2-t-Butoxyethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
2-(2-t-Butoxyethoxy)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples and as a component in some biological assays.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: Used in the production of coatings, cleaning products, and personal care products
Mechanism of Action
The mechanism of action of 2-(2-t-Butoxyethoxy)ethanol involves its ability to interact with both polar and non-polar substances. This property allows it to act as an effective solvent, facilitating the dissolution and mixing of various compounds. At the molecular level, it can form hydrogen bonds with polar substances and van der Waals interactions with non-polar substances .
Comparison with Similar Compounds
2-Butoxyethanol: Similar in structure but lacks the additional ethoxy group.
Diethylene glycol monobutyl ether: Similar in structure but has an additional ethylene glycol unit.
Triethylene glycol monobutyl ether: Similar in structure but has two additional ethylene glycol units
Uniqueness: 2-(2-t-Butoxyethoxy)ethanol is unique due to its balanced hydrophilic and lipophilic properties, making it an effective solvent for a wide range of applications. Its ability to dissolve both polar and non-polar substances sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-8(2,3)11-7-6-10-5-4-9/h9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICQWELXXKHZIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436617 | |
| Record name | 2-(2-t-butoxyethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110-09-8 | |
| Record name | 2-(2-t-butoxyethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


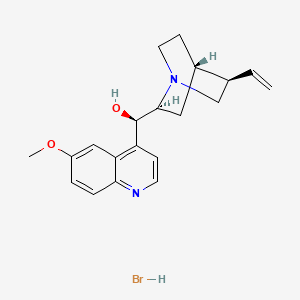

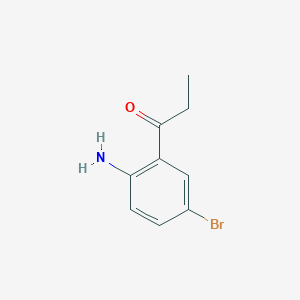

![2-Ethyloxazolo[4,5-B]pyridine](/img/structure/B1600301.png)
